molecular formula C20H22N4O5S B11392731 N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide

N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Cat. No.: B11392731
M. Wt: 430.5 g/mol
InChI Key: RFGNEYRYDRHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-methylbenzenesulfonamido)acetamide: .

  • It is a derivative of acetamide, containing a methyl group and a 4-methoxyphenyl group.
  • The compound’s structure consists of an acetamide backbone with a 4-methoxyphenyl substituent and a sulfonamide group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions and sulfonamide formation.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: Information on industrial-scale production methods is limited, but it may be synthesized in research or pharmaceutical laboratories.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: May have applications in drug development due to its structural features.

      Industry: Limited information, but it could be explored for industrial applications.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific biological target.
    • Further research is needed to elucidate its precise effects and molecular pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Methacetin (N-acetyl-p-methoxyaniline) , which shares the 4-methoxyphenyl moiety.

      Uniqueness: The sulfonamide group and the oxadiazole ring distinguish it from other analogs.

    Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies are necessary to fully understand its potential

    Properties

    Molecular Formula

    C20H22N4O5S

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

    InChI

    InChI=1S/C20H22N4O5S/c1-14-4-10-17(11-5-14)30(26,27)24(2)13-18(25)21-12-19-22-20(23-29-19)15-6-8-16(28-3)9-7-15/h4-11H,12-13H2,1-3H3,(H,21,25)

    InChI Key

    RFGNEYRYDRHKHA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.